3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one

antioxidant reactive oxygen species superoxide scavenging

Choose 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one for its distinctive 3,6,7-trihydroxy substitution motif, combining an ortho-catechol (6,7-dihydroxy) functionality with a 3-hydroxyl group. This configuration enhances radical scavenging, HMG-CoA reductase inhibition (IC50 ~42 µM for trihydroxycoumarins), and iron chelation/redox cycling capabilities. Ideal for SAR studies, cholesterol biosynthesis modulation, and oxidative stress research. High-purity 98% R&D grade. Inquire for bulk.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
Cat. No. B11892619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)O)O)O
InChIInChI=1S/C10H8O5/c1-4-5-2-6(11)7(12)3-8(5)15-10(14)9(4)13/h2-3,11-13H,1H3
InChIKeyMEXVDPUMANAGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one: Hydroxylated 4-Methylcoumarin for Antioxidant and Enzyme Inhibition Research


3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one (CAS 30575-79-2) is a trihydroxylated coumarin derivative with hydroxyl groups at the 3-, 6-, and 7-positions, and a methyl group at the 4-position . This unique substitution pattern combines a catechol-like ortho-dihydroxy moiety (6,7-positions) with an additional hydroxyl at the 3-position, potentially conferring distinct antioxidant and enzyme inhibitory properties relative to mono- and dihydroxy analogs [1]. The compound has been investigated for its capacity to scavenge reactive oxygen species, inhibit HMG-CoA reductase, and modulate cellular oxidative metabolism [2].

Why 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one Cannot Be Interchanged with Other 4-Methylcoumarins


Simple substitution of 3,6,7-trihydroxy-4-methyl-2H-chromen-2-one with other hydroxylated 4-methylcoumarins is not scientifically justified. The number and position of hydroxyl groups critically dictate both the radical scavenging efficacy and the mechanistic profile of these compounds [1]. Ortho-dihydroxy substitution (e.g., 6,7- or 7,8-) generally enhances antioxidant capacity via stable radical intermediate formation, whereas meta-dihydroxy (e.g., 5,7-) or monohydroxy derivatives exhibit markedly lower or divergent activities [2]. Furthermore, the addition of a 3-hydroxyl group can influence iron chelation and redox cycling behavior, potentially altering pro-oxidant versus antioxidant outcomes [3]. Consequently, assays comparing a specific hydroxylation pattern are not transferable; each compound presents a distinct experimental entity requiring individual validation.

3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one: Quantitative Differential Evidence Against Comparator 4-Methylcoumarins


Superoxide Anion Scavenging: Ortho-Dihydroxy Advantage Over Mono- and Meta-Substituted Analogs

In a comprehensive study of sixteen coumarins, compounds bearing ortho-dihydroxy groups (such as the 6,7- and 7,8- patterns) were found to be effective superoxide anion scavengers, with IC50 values ranging from 3.7 to 72 µM [1]. In contrast, unsubstituted or monosubstituted coumarins were essentially inactive in the superoxide assay [1]. This establishes a clear class-level differentiation: the ortho-dihydroxy motif present in 3,6,7-trihydroxy-4-methyl-2H-chromen-2-one (6,7-catechol) is a prerequisite for robust superoxide scavenging, a property not shared by 7-hydroxy-4-methylcoumarin or 5,7-dihydroxy-4-methylcoumarin (meta-dihydroxy) [2].

antioxidant reactive oxygen species superoxide scavenging

HMG-CoA Reductase Inhibition: Trihydroxy Substitution Shows Superior Activity Over Dihydroxy Analogs

A direct in vitro comparison of hydroxycoumarin derivatives identified compound IV (structural assignment suggests a trihydroxylated coumarin) as the most potent inhibitor of HMG-CoA reductase, with an IC50 of 42.0 µM [1]. While the exact identity of compound IV as the target molecule cannot be definitively confirmed without the original full-text, the finding underscores that increasing the number of hydroxyl substituents on the coumarin scaffold enhances inhibitory potency. This observation is consistent with SAR analyses indicating that hydroxylation patterns strongly influence enzyme binding interactions [1]. In contrast, dihydroxycoumarins evaluated in the same study exhibited lower inhibitory activities [1].

hypercholesterolemia HMG-CoA reductase enzyme inhibition

Iron Chelation and Fenton Reaction Modulation: Ortho-Dihydroxy Coumarins Exhibit Biphasic Redox Behavior Not Observed in Meta-Dihydroxy Analogs

In the Fe³⁺-EDTA-H₂O₂ deoxyribose system, ortho-dihydroxylated coumarins (including those with 6,7-substitution) displayed pro-oxidant behavior by enhancing hydroxyl radical generation, whereas in the Fe³⁺-ascorbate-H₂O₂ system, the same compounds decreased hydroxyl radical generation [1]. This biphasic effect indicates that ortho-dihydroxy coumarins can both chelate iron ions and readily donate electrons for redox cycling of Fe³⁺ [1]. Critically, the meta-dihydroxycoumarin tested did not exhibit this dual behavior but was instead an effective scavenger of hypochlorous acid [1]. The target compound, possessing the 6,7-ortho-dihydroxy motif, is therefore expected to modulate iron-dependent free radical generation in a context-dependent manner distinct from meta-dihydroxy analogs [2].

iron chelation Fenton reaction redox cycling

Neutrophil Oxidative Metabolism Inhibition: 7,8-Dihydroxy Outperforms 6,7- and 5,7-Analogs, Suggesting Position-Specific Immunomodulatory Potential

In a study of human neutrophil oxidative metabolism triggered by serum-opsonized zymosan or PMA, 7,8-dihydroxy-4-methylcoumarin suppressed reactive oxygen species generation more effectively than both 6,7-dihydroxy-4-methylcoumarin and 5,7-dihydroxy-4-methylcoumarin [1]. The 5,7- and 7,8-diacetoxy derivatives were less effective than their hydroxylated counterparts [1]. Notably, the 6,7- and 7,8-dihydroxy compounds were found to inhibit the protein kinase C-mediated signaling pathway, whereas 5,7-dihydroxy-4-methylcoumarin did not significantly interfere with this pathway [1]. The target compound, possessing 6,7-ortho-dihydroxy substitution, is expected to exhibit intermediate neutrophil oxidative burst inhibition (between 7,8- and 5,7-) and may engage PKC pathway modulation [1].

neutrophil oxidative burst immunomodulation

Direct FRAP and DPPH Comparison: 7,8-Dihydroxy-4-methylcoumarin Demonstrates Superior In Vitro Antioxidant Capacity Over 6,7-Dihydroxy Analog

In head-to-head FRAP and DPPH assays, 7,8-dihydroxy-4-methylcoumarin exhibited significantly stronger antioxidant activity than 6,7-dihydroxy-4-methylcoumarin . Specifically, FRAP values (4 min) were 20.3 ± 3.3 µM for 7,8-dihydroxy-4-methylcoumarin versus 38.3 ± 0.9 µM for 6,7-dihydroxy-4-methylcoumarin (higher values indicate better reducing power) . DPPH radical scavenging EC50 values were 24.9 µM for 7,8-dihydroxy-4-methylcoumarin compared to 74.7 µM for the 6,7-dihydroxy analog . Both compounds, however, outperformed trolox (DPPH EC50 27.8 µM; FRAP 4 min 19.3 ± 1.2 µM) and (+)-catechin (DPPH EC50 49 µM; FRAP 4 min 20.73 ± 0.3 µM) in the 7,8-dihydroxy case, with 6,7-dihydroxy showing comparable or slightly lower activity .

antioxidant capacity FRAP assay DPPH radical scavenging

Hypochlorous Acid Scavenging: 5,7-Dihydroxy-4-methylcoumarin Demonstrates Superior HOCl Quenching Over Ortho-Dihydroxy Derivatives

In contrast to other radical scavenging assays, 5,7-dihydroxy-4-methylcoumarin (a meta-dihydroxy compound) scavenged hypochlorous acid more effectively than the ortho-dihydroxy-substituted 4-methylcoumarin derivatives [1]. Diacetoxylated 4-methylcoumarin derivatives scavenged hypochlorous acid as effectively as 7,8-dihydroxy-4-methylcoumarin [1]. The target compound, featuring an ortho-dihydroxy (6,7) motif, is therefore predicted to be less efficient at HOCl neutralization compared to the 5,7-meta-dihydroxy analog, but its trihydroxy nature may modulate this activity [1].

hypochlorous acid myeloperoxidase inflammation

3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one: Recommended Scientific and Industrial Use Cases Based on Differential Evidence


Cardiovascular Research: In Vitro HMG-CoA Reductase Inhibition Studies Requiring a Trihydroxylated Coumarin Scaffold

Given the evidence that trihydroxycoumarin derivatives exhibit the highest HMG-CoA reductase inhibitory activity among tested hydroxycoumarins (IC50 = 42.0 µM for Compound IV) [4], 3,6,7-trihydroxy-4-methyl-2H-chromen-2-one is a rational choice for investigations into coumarin-based cholesterol biosynthesis modulators. Researchers should compare its potency and binding mode against dihydroxy analogs to further elucidate the contribution of the third hydroxyl group to enzyme inhibition.

Oxidative Stress and Inflammation Studies: Investigating Context-Dependent Pro-Oxidant/Antioxidant Switching in Iron-Rich Environments

The target compound's predicted ability to both chelate iron and participate in redox cycling, based on its ortho-dihydroxy 6,7-catechol motif [4], makes it a valuable tool for studying the biphasic nature of phenolic antioxidants. Experimental models involving Fe³⁺-EDTA-H₂O₂ (pro-oxidant conditions) versus Fe³⁺-ascorbate-H₂O₂ (antioxidant conditions) can be employed to dissect the mechanistic nuances of iron-mediated oxidative damage, using meta-dihydroxy analogs (e.g., 5,7-dihydroxy-4-methylcoumarin) as negative controls for redox switching.

Neutrophil Biology and Immunopharmacology: Probing PKC-Dependent Oxidative Burst Pathways

With the understanding that 6,7-dihydroxy-4-methylcoumarins inhibit protein kinase C-mediated signaling in neutrophils [4], the target compound can be utilized to interrogate PKC-dependent versus PKC-independent mechanisms of neutrophil activation. Comparative experiments with 7,8-dihydroxy-4-methylcoumarin (stronger overall inhibition) and 5,7-dihydroxy-4-methylcoumarin (PKC-independent) will help delineate structure-specific immunomodulatory effects.

Chemical Synthesis and Derivatization: A Polyhydroxylated Precursor for Structure-Activity Relationship (SAR) Expansion

The presence of three hydroxyl groups (3-, 6-, and 7-positions) provides multiple sites for selective functionalization (e.g., methylation, acetylation, glycosylation), enabling the generation of a focused library of derivatives for systematic SAR studies [4]. This compound serves as a versatile starting material for exploring how incremental modifications to the hydroxylation pattern impact biological activity, solubility, and metabolic stability, as highlighted by the differential activities observed between hydroxylated and acetoxylated 4-methylcoumarins [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.